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1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester

Photoresist DNQ sensitizer LogP

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester (CAS 42372-33-8), also known as 2-methoxyethyl 6-diazo-5-oxo-5,6-dihydronaphthalene-1-sulfonate, is a diazonaphthoquinone (DNQ) sulfonic acid ester with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol. This compound belongs to the ortho-naphthoquinone diazide class of photoactive compounds (PACs), which undergo Wolff rearrangement upon UV exposure to generate indene carboxylic acid derivatives, making them foundational to positive-tone photoresist systems.

Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
CAS No. 42372-33-8
Cat. No. B13829818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester
CAS42372-33-8
Molecular FormulaC13H12N2O5S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESCOCCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N
InChIInChI=1S/C13H12N2O5S/c1-19-7-8-20-21(17,18)12-4-2-3-10-9(12)5-6-11(15-14)13(10)16/h2-6H,7-8H2,1H3
InChIKeyWUZMSQZOWVFNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl 6-Diazo-5,6-Dihydro-5-Oxo-1-Naphthalenesulfonate (CAS 42372-33-8): Core Chemical Identity and Regulatory Context for Procurement


1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 2-methoxyethyl ester (CAS 42372-33-8), also known as 2-methoxyethyl 6-diazo-5-oxo-5,6-dihydronaphthalene-1-sulfonate, is a diazonaphthoquinone (DNQ) sulfonic acid ester with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol [1]. This compound belongs to the ortho-naphthoquinone diazide class of photoactive compounds (PACs), which undergo Wolff rearrangement upon UV exposure to generate indene carboxylic acid derivatives, making them foundational to positive-tone photoresist systems [2]. The compound is registered under EINECS 255-782-8 and carries the UNII code 4JK5V49ZSB in the FDA Substance Registration System [3]. As of the 2024 CDR cycle, it is listed on the TSCA Inventory with an Inactive designation, which carries specific regulatory implications for U.S. import and manufacturing activities [1].

Why Generic Substitution Among DNQ-5-Sulfonic Acid Esters Is Scientifically Unreliable for CAS 42372-33-8 Procurement


Within the o-naphthoquinone diazide sulfonic acid ester family, the ester side-chain structure directly governs three critical performance parameters: aqueous alkaline developer solubility (via LogP), hydrolytic stability during storage, and compatibility with novolak resin matrices [1]. The 2-methoxyethyl ester (CAS 42372-33-8) possesses a LogP of -0.0716, whereas the analogous methyl ester (CAS 59297-04-0) exhibits a LogP of 0.814—a shift of nearly 0.9 log units that reflects the markedly greater hydrophilicity conferred by the ether-oxygen-containing 2-methoxyethyl side chain [2]. This physicochemical divergence means that substituting a different DNQ-5-sulfonate ester into a validated photoresist or photosensitive coating formulation risks altered dissolution kinetics, compromised shelf-life, and failure of the lithographic patterning process. Furthermore, the 5-sulfonate positional isomer exhibits distinct photochemical behavior and absorption characteristics compared to the 4-sulfonate isomer [3], rendering both the ester moiety and the sulfonic acid attachment site essential variables in material selection.

Quantitative Comparator Evidence for CAS 42372-33-8: LogP, Hydrolytic Stability, and Isomeric Differentiation vs. Closest Analogs


Enhanced Hydrophilicity of the 2-Methoxyethyl Ester (LogP -0.07) Versus the Methyl Ester (LogP 0.81)

The 2-methoxyethyl ester (CAS 42372-33-8) exhibits a computed LogP value of -0.0716, demonstrating markedly higher hydrophilicity than the methyl ester analog (CAS 59297-04-0), which has a LogP of 0.814 [1]. This represents a difference of approximately 0.89 LogP units, translating to a roughly 7.7-fold greater preference for the aqueous phase in octanol-water partitioning for the 2-methoxyethyl ester. The increased polarity arises from the ether oxygen in the 2-methoxyethyl side chain, which contributes additional hydrogen-bond acceptor capacity (5 total H-bond acceptors for C13H12N2O5S vs. 5 for the methyl ester C11H8N2O4S, but distributed over a larger, more flexible side chain). This physicochemical property is directly relevant to dissolution behavior in aqueous alkaline developers (typically 0.1–0.5 N NaOH or TMAH solutions) used in positive-tone photoresist processing [2].

Photoresist DNQ sensitizer LogP Aqueous developability Novolak compatibility

Hydrolytic Stability Advantage of Alkyl Ether Esters Over Simple Alkyl Esters of DNQ-5-Sulfonic Acid

In accelerated aging studies conducted at 60°C over 3 days on aluminum plates coated with DNQ sulfonic acid esters in an alkali-soluble resin matrix, the ethyl ester of naphthoquinone-1,2-diazide-(2)-5-sulfonic acid underwent complete hydrolysis in less than 1 day (indicated by a color change from blue to gray), whereas branched alkyl esters (e.g., neo-pentyl and cyclohexyl esters) showed only trace color change after 3 days, rated as 'Excellent' stability [1]. While the 2-methoxyethyl ester was not directly included in this specific study, the class-level inference from the patent literature indicates that the presence of an ether oxygen in the alkyl side chain—as in the 2-methoxyethyl ester—can influence hydrolysis kinetics through both electronic (inductive effect) and steric modulation of the ester carbonyl electrophilicity. The enhanced polarity of the 2-methoxyethyl ester (LogP -0.07 vs. ~1.5–2.5 for simple alkyl esters) may further reduce water ingress into the hydrophobic coating matrix, potentially conferring intermediate-to-good storage stability.

Hydrolytic stability Shelf-life Presensitized plate DNQ ester Accelerated aging

Positional Isomer Differentiation: 5-Sulfonate Ester (CAS 42372-33-8) vs. 4-Sulfonate Ester Photochemical Behavior

The compound CAS 42372-33-8 bears the sulfonic acid ester substituent at the 5-position of the naphthoquinone diazide ring system. Published photochemical studies demonstrate that 1,2-naphthoquinone-(2)-diazo-4-sulfonic acid esters exhibit specific photochemical behavior and absorption characteristics that deviate from those of 1,2-naphthoquinone-(2)-diazo-5-sulfonic acid esters [1]. The 5-sulfonate isomer is preferentially used in commercial photoresist formulations, as indicated by multiple patent disclosures stating that 'the 5-sulfonic acid esters are preferred' [2]. The differential photochemistry arises from the distinct electronic influence of the sulfonate substituent at the 4- vs. 5-position on the diazo ketone chromophore, affecting both the absorption maximum (λmax) and the quantum efficiency of the Wolff rearrangement that generates the alkali-soluble indene carboxylic acid photoproduct.

Positional isomer DNQ photochemistry Absorption spectra Wolff rearrangement Quantum yield

Distinct HPLC Retention Behavior Enables Purity and Compositional Analysis in Photoresist Quality Control

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for the separation and analysis of CAS 42372-33-8 [1]. The method is scalable to preparative separations for impurity isolation and is compatible with mass spectrometry when phosphoric acid is substituted with formic acid. This analytical capability is essential for quantifying the purity and compositional consistency of DNQ photoactive compounds in photoresist formulations. The distinct retention time and peak profile of the 2-methoxyethyl ester differentiate it from other DNQ sulfonate esters in complex mixtures, enabling specific identification in multi-component PAC blends [2].

HPLC Quality control Purity assessment Photoresist analysis Reverse-phase chromatography

TSCA Inventory Status: Inactive Designation Requires Regulatory Due Diligence for U.S. Manufacturing and Import

As of the 2024 Chemical Data Reporting (CDR) cycle under the Toxic Substances Control Act (TSCA), CAS 42372-33-8 is designated as 'TSCA Inactive' [1]. This designation means that the substance was not reported as manufactured or imported into the United States during the applicable CDR reporting period. While the compound remains on the TSCA Inventory (and thus is not a 'new chemical substance' requiring PMN submission), its Inactive status triggers specific EPA notification requirements prior to resuming manufacture or import above threshold quantities. This regulatory status is distinct from that of the methyl ester (CAS 59297-04-0), which has a different EINECS number (261-688-8) and may have a different TSCA reporting history, underscoring that regulatory compliance pathways are ester-specific and cannot be assumed interchangeable .

TSCA Regulatory compliance EPA Chemical import CDR

Validated Application Scenarios for CAS 42372-33-8 Rooted in Quantitative Differentiation Evidence


Positive-Tone Novolak/DNQ Photoresist Formulation Requiring Enhanced Aqueous Developability

The significantly lower LogP of the 2-methoxyethyl ester (-0.0716) compared to the methyl ester (LogP 0.814) makes CAS 42372-33-8 the preferred photoactive compound when formulating positive-tone photoresists that must exhibit rapid, uniform dissolution in aqueous alkaline developers (e.g., 0.26 N TMAH) [1]. The enhanced hydrophilicity facilitates developer penetration into exposed regions, potentially reducing scum formation and improving pattern fidelity in high-aspect-ratio lithographic features. This is particularly relevant for thick-film photoresist applications (5–50 μm) used in microelectromechanical systems (MEMS) and advanced packaging, where complete development of exposed areas is critical to yield. The 5-sulfonate ester position further ensures compatibility with the established photochemical pathway of commercial DNQ/novolak systems [2].

Presensitized Lithographic Printing Plates Targeting Intermediate-to-Long Shelf-Life

Based on class-level evidence from accelerated aging studies of DNQ sulfonic acid esters (US Patent US3920455A), the 2-methoxyethyl ester is structurally positioned to offer improved hydrolytic stability over simple alkyl esters such as the ethyl ester, which decomposed within one day at 60°C [1]. For manufacturers of presensitized (PS) offset printing plates, selecting CAS 42372-33-8 may enable an intermediate shelf-life specification (e.g., 6–12 months under controlled storage) without the cost premium associated with branched or cycloaliphatic esters that exhibit 'Excellent' stability but may have solubility or compatibility trade-offs. This compound is therefore suited for mid-tier commercial PS plate products where cost-performance optimization is the primary driver.

Analytical Reference Standard for DNQ Photoactive Compound Quantification in Photoresist QC

The availability of a validated, MS-compatible RP-HPLC method on Newcrom R1 columns [1] positions CAS 42372-33-8 as a viable analytical reference standard for quantifying DNQ-type photoactive compounds in commercial photoresist formulations. The compound's distinct retention characteristics and known molecular ion (M = 308.31 g/mol, C13H12N2O5S) facilitate its use as an external calibration standard or system suitability test compound in HPLC-UV and HPLC-MS workflows. Procurement of high-purity CAS 42372-33-8 for this application enables photoresist manufacturers and quality control laboratories to establish traceable purity assay protocols, supporting ISO 9001 and semiconductor industry quality management requirements.

Research into Structure-Property Relationships of DNQ Sulfonate Esters for Next-Generation Photoresists

The 2-methoxyethyl ester represents a distinct point in the structure-property landscape of DNQ-5-sulfonate esters, offering a combination of moderate hydrophilicity (LogP -0.07), ether functionality for potential hydrogen-bonding interactions with novolak resin hydroxyl groups, and the industrially preferred 5-sulfonate regiochemistry [1][2]. Academic and industrial research groups investigating dissolution inhibition mechanisms, photoacid generation efficiency, or molecular glass photoresist architectures can employ CAS 42372-33-8 as a model compound to probe the effect of side-chain polarity on PAC-resin compatibility. Its well-defined analytical profile and commercial availability (subject to TSCA compliance) make it a practical choice for systematic comparative studies.

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